![molecular formula C28H32O14 B1206862 Isoswertisin 2''-rhamnoside CAS No. 64821-00-7](/img/structure/B1206862.png)
Isoswertisin 2''-rhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-methylvitexin 2''-O-alpha-L-rhamnoside is a derivative of vitexin having a alpha-L-rhamnosyl residue attached at the 2''-position of the glucitol moiety and a methyl group attached at the O-7 position of the chromene. It is a dihydroxyflavone, a monomethoxyflavone, a disaccharide derivative and a C-glycosyl compound. It derives from a vitexin. It is a conjugate acid of a 7-O-methylvitexin 2''-O-alpha-L-rhamnoside(1-).
Scientific Research Applications
Phytochemical Investigations
Isoswertisin 2-rhamnoside has been identified in various plants during phytochemical investigations. For instance, it was found in the leaves and stems of Peperomia obtusifolia, a member of the Piperaceae family, along with other compounds. These flavones displayed weak antifungal activity against Cladosporium cladosporioides and C. sphaerospermum (Mota et al., 2011).
Solution Conformations and Absolute Configuration
The combination of experimental and theoretical Raman optical activity data for isoswertisin-4′-methyl-ether-2′′α-L-rhamnoside, a related compound, has provided detailed information about its conformational preferences in aqueous solution and the absolute configuration of the glycosidic linkage. This underscores the importance of explicit solvation in accurate predictions of the conformational ensemble and vibrational optical activity properties of natural products (Calisto et al., 2017).
Presence in Avena Sativa and Antioxidant Properties
Isoswertisin 2-rhamnoside was also found in Avena sativa leaves, stems, and inflorescences. This research contributes to understanding the chemical composition of this plant and its potential benefits. Additionally, C-glycosylflavonoids like isoswertisin 2-rhamnoside have demonstrated significant antioxidant and urease inhibitory activities, as observed in studies involving Celtis africana (Chopin et al., 1977; Perveen et al., 2011).
Absorption and Bioavailability Studies
In studies focusing on the absorption properties of flavonoids, including isoswertisin, it was found that compounds with certain structural features (e.g., 7-OCH3) are absorbed passively. These studies are crucial in understanding the bioavailability and potential therapeutic effects of these compounds (Liu et al., 2015).
Pharmacological Effects
The pharmacological effects of C-glycoside flavones, including isoswertisin 2-rhamnoside, have been reviewed, particularly focusing on compounds extracted from the leaves of Belamcanda chinensis. These studies provide insights into the potential medicinal applications of these compounds (Deng, 2010).
properties
CAS RN |
64821-00-7 |
---|---|
Product Name |
Isoswertisin 2''-rhamnoside |
Molecular Formula |
C28H32O14 |
Molecular Weight |
592.5 g/mol |
IUPAC Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C28H32O14/c1-10-20(33)22(35)24(37)28(39-10)42-27-23(36)21(34)17(9-29)41-26(27)19-16(38-2)8-14(32)18-13(31)7-15(40-25(18)19)11-3-5-12(30)6-4-11/h3-8,10,17,20-24,26-30,32-37H,9H2,1-2H3/t10-,17+,20-,21+,22+,23-,24+,26-,27+,28-/m0/s1 |
InChI Key |
HFUYHHROXLKXRR-WBXLRLGPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.